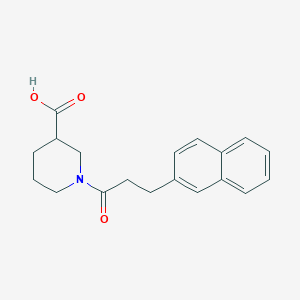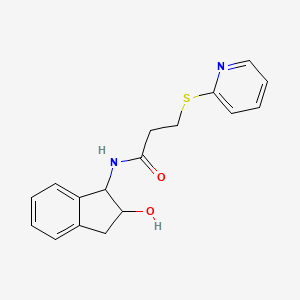
1-(3-Naphthalen-2-ylpropanoyl)piperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Naphthalen-2-ylpropanoyl)piperidine-3-carboxylic acid, also known as NPC-16, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine carboxylic acids and has shown promising results in various scientific research studies.
作用机制
1-(3-Naphthalen-2-ylpropanoyl)piperidine-3-carboxylic acid exerts its therapeutic effects by modulating various neurotransmitter systems in the body. It acts as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory mediators such as prostaglandins. By inhibiting COX-2, this compound reduces inflammation and pain in the body. This compound also acts on the serotonin and noradrenaline systems in the brain, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been found to possess anticonvulsant and antidepressant properties, making it a potential candidate for the treatment of various neurological and psychiatric disorders. This compound has been shown to modulate the levels of various neurotransmitters in the body, including serotonin, noradrenaline, and dopamine.
实验室实验的优点和局限性
One of the major advantages of 1-(3-Naphthalen-2-ylpropanoyl)piperidine-3-carboxylic acid is its potent anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory conditions. This compound also exhibits good bioavailability and pharmacokinetic properties, which make it suitable for oral administration. However, one of the limitations of this compound is its relatively low solubility in water, which can pose challenges in formulating it for clinical use.
未来方向
There are several future directions for the research on 1-(3-Naphthalen-2-ylpropanoyl)piperidine-3-carboxylic acid. One of the potential areas of exploration is its potential use in the treatment of various neurological and psychiatric disorders. This compound has been shown to possess anticonvulsant and antidepressant properties, which make it a potential candidate for the treatment of conditions such as epilepsy and depression. Another potential area of exploration is the development of novel formulations of this compound that improve its solubility and bioavailability. This could potentially enhance its therapeutic efficacy and make it more suitable for clinical use. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various neurotransmitter systems in the body.
合成方法
The synthesis of 1-(3-Naphthalen-2-ylpropanoyl)piperidine-3-carboxylic acid involves the reaction between 3-naphthalen-2-ylpropanoic acid and piperidine-3-carboxylic acid in the presence of a coupling reagent. The reaction results in the formation of this compound in high yield and purity.
科学研究应用
1-(3-Naphthalen-2-ylpropanoyl)piperidine-3-carboxylic acid has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions such as arthritis and neuropathic pain. This compound has also been shown to possess anticonvulsant and antidepressant properties, which further expands its potential therapeutic applications.
属性
IUPAC Name |
1-(3-naphthalen-2-ylpropanoyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-18(20-11-3-6-17(13-20)19(22)23)10-8-14-7-9-15-4-1-2-5-16(15)12-14/h1-2,4-5,7,9,12,17H,3,6,8,10-11,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJZFSHNGNBNSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CC3=CC=CC=C3C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(3-fluorophenoxy)phenyl]morpholine-2-carboxamide;hydrochloride](/img/structure/B7640060.png)
![[2-(aminomethyl)-1,3-thiazol-4-yl]-(4-pyrazol-1-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7640068.png)
![1-(4,5-dimethyl-1,2,4-triazol-3-yl)-N-[(5-ethylfuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B7640072.png)

![Cyclopentyl-[3-[1-(2,4-dimethoxyphenyl)ethylamino]pyrrolidin-1-yl]methanone](/img/structure/B7640086.png)
![[5-[[2-(Thiophen-3-ylmethylsulfanyl)anilino]methyl]furan-2-yl]methanol](/img/structure/B7640094.png)
![N-[(5-methylpyridin-2-yl)methyl]-3-(pyridin-4-ylmethoxy)aniline](/img/structure/B7640095.png)
![1-[2-(2-Thiophen-2-yl-1,3-oxazol-4-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7640100.png)
![4-methyl-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]pentan-2-amine](/img/structure/B7640108.png)
![N-[3-(1-methylsulfanylethyl)phenyl]oxolan-3-amine](/img/structure/B7640115.png)
![N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B7640123.png)
![N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7640124.png)

![3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid](/img/structure/B7640146.png)